

protocol for synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B113625

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An Application Note and Protocol for the Synthesis of **3-Amino-N,N-dimethylpiperidine-1-carboxamide**

Abstract

This document provides a detailed, three-step protocol for the synthesis of **3-Amino-N,N-dimethylpiperidine-1-carboxamide**, a valuable building block for pharmaceutical and medicinal chemistry research. The piperidine scaffold is a privileged structure in drug discovery, and functionalized derivatives like the target compound are of significant interest.^{[1][2]} The described synthesis employs a robust protection-acylation-deprotection strategy, beginning with the selective protection of the primary amine of 3-aminopiperidine using a tert-butoxycarbonyl (Boc) group. The subsequent reaction of the secondary piperidine nitrogen with N,N-dimethylcarbamoyl chloride, a potent acylating agent, yields the urea functionality.^{[3][4]} The final step involves the acidic removal of the Boc protecting group to furnish the desired product. This guide explains the causality behind key experimental choices, outlines necessary safety precautions, and provides a framework for characterization, ensuring a reliable and reproducible synthesis for researchers in drug development.

Principle of the Synthesis

The synthetic pathway is designed for high selectivity and yield by addressing the differential reactivity of the two amine groups in the starting material, 3-aminopiperidine. The secondary amine within the piperidine ring is generally more nucleophilic than the primary exocyclic

amine. However, to ensure exclusive acylation at the desired N-1 position and prevent side reactions such as the formation of di-acylated products or oligomers, a protection strategy is essential.

The workflow proceeds in three key stages:

- **N-Boc Protection:** The primary amino group at the C-3 position is selectively protected with a tert-butoxycarbonyl (Boc) group. This group is stable under the basic conditions of the subsequent step and can be removed cleanly under acidic conditions.
- **N-1 Carboxamide Formation:** The free secondary amine of the Boc-protected piperidine intermediate is reacted with N,N-dimethylcarbamoyl chloride. This is a nucleophilic acyl substitution reaction where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the carbamoyl chloride, forming the stable N,N-dimethylcarboxamide (urea) linkage.^{[5][6]} A non-nucleophilic base is used to neutralize the hydrochloric acid generated during the reaction.
- **N-Boc Deprotection:** The Boc group is removed from the C-3 amino group using a strong acid, such as trifluoroacetic acid (TFA), to yield the final target compound.^[1]



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Figure 1: Overall synthetic workflow for **3-Amino-N,N-dimethylpiperidine-1-carboxamide**.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS No.	MW (g/mol)	Molarity/Purity	Supplier	Notes
3-Aminopiperidine dihydrochloride	138060-07-8	173.08	98%	Sigma-Aldrich	Starting material. Can be hygroscopic.
Di-tert-butyl dicarbonate ((Boc) ₂ O)	24424-99-5	218.25	99%	Acros Organics	
Triethylamine (TEA)	121-44-8	101.19	≥99.5%	Fisher Scientific	Use freshly distilled over CaH ₂ .
Dichloromethane (DCM)	75-09-2	84.93	Anhydrous, ≥99.8%	Sigma-Aldrich	Use from a solvent purification system.
N,N-Dimethylcarbamoyl chloride	79-44-7	107.54	98%	Alfa Aesar	EXTREMELY TOXIC & CARCINOGENIC. Handle only in a certified fume hood with appropriate PPE.
Trifluoroacetic acid (TFA)	76-05-1	114.02	99%	Oakwood Chemical	Corrosive. Handle with care.
Sodium hydroxide (NaOH)	1310-73-2	40.00	Pellets, ≥97%	VWR	

Magnesium sulfate (MgSO ₄)	7487-88-9	120.37	Anhydrous	J.T.Baker
Ethyl acetate (EtOAc)	141-78-6	88.11	ACS Grade	For extraction and chromatography.
Hexanes	110-54-3	86.18	ACS Grade	For chromatography.
Methanol (MeOH)	67-56-1	32.04	ACS Grade	For chromatography.

Equipment

- Round-bottom flasks (50 mL, 100 mL, 250 mL)
- Magnetic stirrer and stir bars
- Ice-water bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Glass funnels and filter paper
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank
- UV lamp for TLC visualization
- Glass column for flash chromatography
- Standard laboratory glassware (beakers, graduated cylinders, etc.)

- pH paper or meter
- Certified chemical fume hood

Experimental Protocol

Step 1: Synthesis of tert-Butyl (piperidin-3-yl)carbamate (Intermediate 1)

Rationale: This step protects the primary amine to prevent it from reacting in the subsequent acylation step. Triethylamine is used as a base to neutralize the two equivalents of HCl from the starting material and the one equivalent of acid generated during the reaction.

- To a 250 mL round-bottom flask, add 3-aminopiperidine dihydrochloride (5.00 g, 28.9 mmol).
- Add dichloromethane (DCM, 100 mL) and cool the resulting suspension to 0 °C using an ice-water bath.
- Slowly add triethylamine (12.1 mL, 86.7 mmol, 3.0 equiv.) to the stirred suspension. A significant portion of the solid should dissolve.
- In a separate beaker, dissolve di-tert-butyl dicarbonate (6.61 g, 30.3 mmol, 1.05 equiv.) in 20 mL of DCM.
- Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
- Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM, stained with ninhydrin). The starting material will be at the baseline, while the product will have a higher R_f value.
- Once the reaction is complete, quench by adding 50 mL of deionized water.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with DCM (2 x 50 mL).

- Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
- The crude product can often be used directly in the next step. If necessary, purify by flash chromatography (silica gel, gradient elution from 5% to 15% MeOH in DCM). Expected yield: ~5.5 g (95%) of a white solid.

Step 2: Synthesis of tert-Butyl (1-(N,N-dimethylcarbamoyl)piperidin-3-yl)carbamate (Intermediate 2)

WARNING: N,N-Dimethylcarbamoyl chloride is a potent carcinogen and is highly toxic and corrosive.^{[3][4]} This entire procedure must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses. Have a quench solution (e.g., concentrated ammonium hydroxide) readily available for any spills.

Rationale: This is the key bond-forming step to install the N,N-dimethylcarboxamide group. The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions. Triethylamine acts as an acid scavenger.

- Dissolve the crude tert-butyl (piperidin-3-yl)carbamate (5.5 g, 27.5 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask.
- Cool the solution to 0 °C in an ice-water bath.
- Add triethylamine (4.6 mL, 33.0 mmol, 1.2 equiv.).
- Slowly add N,N-dimethylcarbamoyl chloride (2.8 mL, 30.3 mmol, 1.1 equiv.) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.
- After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed.

- Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude residue by flash chromatography (silica gel, gradient elution from 30% to 70% Ethyl Acetate in Hexanes) to afford the product as a white solid or viscous oil. Expected yield: ~6.8 g (91%).

Step 3: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide (Final Product)

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine. The reaction is typically fast at room temperature.^[1]

- Dissolve the purified intermediate 2 (6.8 g, 25.1 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.
- Add trifluoroacetic acid (TFA, 20 mL) dropwise at room temperature. Gas evolution (isobutylene) will be observed.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC (10% MeOH in DCM) until the starting material spot has disappeared.
- Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the TFA salt.
- To obtain the free base, dissolve the residue in a minimal amount of water (~20 mL) and cool in an ice bath.
- Carefully basify the solution to pH > 12 by adding 2 M NaOH solution.

- Extract the aqueous layer with DCM (4 x 50 mL). The use of a continuous extractor or multiple extractions may be necessary due to the product's water solubility.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **3-Amino-N,N-dimethylpiperidine-1-carboxamide**, as an oil or low-melting solid. Expected yield: ~3.9 g (90%).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ^1H NMR (400 MHz, CDCl_3): Expect signals corresponding to the $\text{N}(\text{CH}_3)_2$ group (singlet, ~2.8 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the NH_2 protons (broad singlet, exchangeable with D_2O).
- ^{13}C NMR (101 MHz, CDCl_3): Expect signals for the carbonyl carbon (~165 ppm), the $\text{N}(\text{CH}_3)_2$ carbons (~36 ppm), and the distinct carbons of the piperidine ring.
- Mass Spectrometry (ESI+): Calculated for $\text{C}_8\text{H}_{17}\text{N}_3\text{O}$, $[\text{M}+\text{H}]^+ = 172.14$. Found = 172.XX.
- FT-IR (ATR): Expect characteristic N-H stretching bands (~3300-3400 cm^{-1}) and a strong C=O stretch for the urea carbonyl (~1630 cm^{-1}).

Troubleshooting

Issue	Possible Cause	Suggested Solution
Incomplete Boc protection (Step 1)	Insufficient base or (Boc) ₂ O.	Add an additional 0.1 equiv. of (Boc) ₂ O and allow to stir longer. Ensure all starting salt was neutralized.
Low yield in acylation (Step 2)	Moisture in the reaction; impure starting material.	Ensure all glassware and solvents are anhydrous. Purify the intermediate from Step 1 if necessary.
Difficult final extraction (Step 3)	Product is partially water-soluble.	Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Perform more extractions (5-6 times).

Conclusion

This application note details a reliable and high-yielding three-step synthesis of **3-Amino-N,N-dimethylpiperidine-1-carboxamide**. The protocol is designed with clear checkpoints and explanations for critical steps, enabling researchers to confidently produce this valuable chemical intermediate. Adherence to the safety precautions, particularly when handling N,N-dimethylcarbamoyl chloride, is paramount for the successful and safe execution of this synthesis.

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